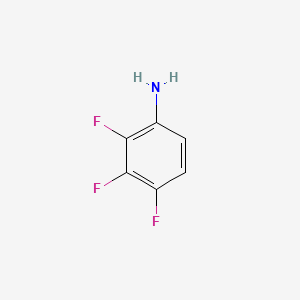

2,3,4-Trifluoroaniline

説明

特性

IUPAC Name |

2,3,4-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDGNXCXTDDYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959469 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3862-73-5 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trifluoroaniline (CAS: 3862-73-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trifluoroaniline, a critical fluorinated aromatic amine for advanced chemical synthesis. This document details its chemical properties, applications, safety and handling protocols, and relevant experimental procedures.

Core Chemical and Physical Properties

This compound is a pale yellow to purple liquid at room temperature.[1][2] Its trifluorinated structure imparts unique reactivity and solubility, making it a valuable intermediate in complex chemical syntheses.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 3862-73-5 | [1][4] |

| Molecular Formula | C₆H₄F₃N | [1][3][4][5] |

| Molecular Weight | 147.10 g/mol | [2][4][5][6] |

| Appearance | Pale yellow, light yellow, or purple liquid | [1][2][3] |

| Boiling Point | 92 °C at 48 mmHg (6.4 kPa) | [1][2][7][8] |

| Density | 1.393 - 1.41 g/mL at 25 °C | [1][7][8] |

| Refractive Index (n20/D) | 1.486 - 1.49 | [1][7][8] |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Purity | ≥ 98% | [1] |

| InChI Key | WRDGNXCXTDDYBZ-UHFFFAOYSA-N | [4][5] |

| SMILES | Nc1ccc(F)c(F)c1F |

Applications in Research and Development

The unique electronic properties conferred by the three fluorine atoms make this compound a highly sought-after building block in several advanced industries.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics such as lomefloxacin, norfloxacin, levofloxacin, and ofloxacin.[1][2][9] The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]

-

Agrochemicals : It serves as a precursor in the formulation of modern pesticides and herbicides.[1] Its derivatives have been shown to be effective against agricultural pests like wheat hypochnus and melon gray mold.[2]

-

Liquid Crystal Materials : this compound is used to synthesize advanced liquid crystal compounds essential for modern electronic display technologies, such as LCD screens.[2]

-

Specialty Chemicals : It is also employed in the production of specialty dyes and pigments due to the influence of fluorination on the chromophoric system.[1]

Synthesis and Experimental Protocols

A common industrial synthesis route involves the high-pressure amination of a tetrafluorobenzene precursor.

Experimental Protocol: Synthesis via Amination of 1,2,3,4-Tetrafluorobenzene

This protocol is based on a method described for the industrial synthesis of this compound.[2][9]

Objective: To synthesize this compound from 1,2,3,4-tetrafluorobenzene.

Materials:

-

1,2,3,4-Tetrafluorobenzene (Starting Material)

-

Liquid Ammonia (B1221849) (NH₃)

-

Solvent (e.g., Triethylamine or Propylene Glycol)[9]

-

Catalyst (e.g., Copper Powder)[9]

-

High-pressure autoclave reactor

Procedure:

-

Charge a high-pressure autoclave reactor with 1,2,3,4-tetrafluorobenzene, the chosen solvent (e.g., triethylamine), and the catalyst (copper powder). The molar ratio of tetrafluorobenzene to solvent, ammonia, and catalyst can be optimized, for example, around 1:2-20:0.8-20:0.001-1.[9]

-

Seal the reactor and cool it to a temperature suitable for the introduction of liquid ammonia.

-

Carefully introduce a measured amount of liquid ammonia into the reactor.

-

Once all reagents are added, seal the reactor completely and begin heating.

-

Raise the internal temperature to the reaction range of 180-250 °C.[9]

-

Maintain the reaction under pressure at this temperature for a period of 36-72 hours, with continuous stirring.[9]

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the resulting reaction mixture from the reactor.

-

The product, this compound, can be isolated and purified from the crude mixture using standard techniques such as distillation under reduced pressure.

-

Characterize the final product using NMR and GC-MS to confirm purity (expected ≥99.5%).[2]

Expected Yield: This process has been reported to achieve product yields as high as 91%.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 2,3,4-Trifluorobenzenamine | 3862-73-5 [m.chemicalbook.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2,3,4-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a variety of important organic molecules. Its trifluorinated phenyl ring imparts unique electronic properties and enhances the metabolic stability and bioavailability of parent compounds, making it a valuable intermediate in the pharmaceutical and agrochemical industries. Notably, it is a key precursor in the synthesis of potent fluoroquinolone antibiotics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with experimental protocols for their determination and insights into its role in the synthesis of bioactive compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in chemical reactions, for process development and optimization, and for predicting its pharmacokinetic and pharmacodynamic properties when incorporated into larger drug molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₃N | [1][2][3] |

| Molecular Weight | 147.10 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow or purple liquid | [1][2] |

| Melting Point | 14-15 °C | [1][4] |

| Boiling Point | 92 °C at 48 mmHg | [1][3][5] |

| Density | 1.393 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.486 | [1][3][5] |

| Flash Point | 155 °F (68.3 °C) | [1] |

| pKa (Predicted) | 2.25 ± 0.10 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.5 | [6] |

| Log₁₀WS (Water Solubility in mol/L) | -2.10 (Calculated) | [7] |

Experimental Protocols

The following sections outline detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

-

A small amount of solidified this compound is finely powdered.

-

A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination (Capillary Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Procedure:

-

A small amount of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently in a heating bath.

-

As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.

Procedure:

-

The mass of a clean, dry pycnometer (a flask of a specific, known volume) is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and the mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination (Qualitative)

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Procedure:

-

Approximately 0.1 g of this compound is added to 3 mL of a solvent (e.g., water, ethanol, acetone, dichloromethane) in a test tube.

-

The mixture is agitated vigorously for a set period.

-

Visual observation is used to determine if the aniline (B41778) has dissolved completely, partially, or is insoluble.

-

For water solubility, the pH of the resulting solution can be tested with litmus (B1172312) paper to indicate the acidic or basic nature of the compound. Given its aniline structure, a slightly basic character is expected.

Role in Fluoroquinolone Synthesis and Mechanism of Action

This compound is a key intermediate in the synthesis of several fluoroquinolone antibiotics, such as lomefloxacin (B1199960) and norfloxacin.[4][8] The general synthetic route involves the condensation of the aniline with a malonic ester derivative, followed by cyclization to form the quinolone core. Subsequent reactions introduce the desired substituents at the N-1 and C-7 positions to yield the final active pharmaceutical ingredient.

Experimental Workflow: Synthesis of a Fluoroquinolone Core

The following diagram illustrates a generalized workflow for the synthesis of a fluoroquinolone core structure starting from a substituted aniline like this compound.

Caption: Generalized workflow for the synthesis of a fluoroquinolone core.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt these vital cellular processes, leading to bacterial cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its trifluorinated structure is instrumental in the design and synthesis of potent fluoroquinolone antibiotics. A thorough understanding of its properties and reactivity is essential for medicinal chemists and process development scientists working to create new and improved therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this field.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,4-三氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3,4-Trifluorobenzenamine | 3862-73-5 [m.chemicalbook.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. This compound | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 3862-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,4-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,3,4-Trifluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A comprehensive understanding of its spectroscopic properties is essential for structural verification, purity assessment, and reaction monitoring. This document outlines the expected spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a visual representation of the spin-spin coupling network.

Data Presentation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the two aromatic protons, and a broad signal for the amine protons. The chemical shifts and coupling constants are significantly influenced by the three fluorine substituents on the benzene (B151609) ring. Due to the challenges in locating publicly available, experimentally verified data, the following table summarizes the predicted ¹H NMR spectral data for this compound in a common deuterated solvent like CDCl₃. These predictions are based on established principles of NMR spectroscopy and analysis of similar fluorinated aromatic compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-5 | 6.7 - 6.9 | ddd (doublet of doublet of doublets) | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-F4) ≈ 6-7 Hz, ⁵J(H5-F3) ≈ 2-3 Hz | 1H |

| H-6 | 6.5 - 6.7 | ddd (doublet of doublet of doublets) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F2) ≈ 4-5 Hz, ⁵J(H6-F3) ≈ 1-2 Hz | 1H |

| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | - | 2H |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The values presented are estimates and may vary based on experimental conditions such as solvent, concentration, and temperature. The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Experimental Protocols

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for similar aromatic amines due to its good dissolving power and minimal interference in the proton spectrum. For studies focusing on the amine protons, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used, as it often results in sharper -NH₂ signals due to reduced exchange rates.

-

Concentration: Prepare a solution of this compound with a concentration of approximately 5-10 mg/mL in the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of the complex multiplets.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, which is crucial for accurate integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

-

-

Processing:

-

Apply a gentle exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the key through-bond coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,3,4-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,3,4-trifluoroaniline. Due to the limited availability of public experimental spectra for this specific isomer, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and known carbon-fluorine coupling constants from analogous fluoroaromatic compounds, to present a comprehensive and predictive overview. This guide is intended to serve as a valuable resource for spectral interpretation, prediction, and the design of experimental protocols.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts and key carbon-fluorine coupling constants (J-couplings) for this compound. These values are estimated based on the known chemical shifts of aniline (B41778) and the application of empirical SCS effects for fluorine substituents on an aromatic ring. The J-coupling constants are representative values for fluoroaromatic compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (Hz) |

| C-1 | ~128 | 2J(C1-F2) ≈ 10-15 |

| C-2 | ~140 (d) | 1J(C2-F2) ≈ 240-250 |

| C-3 | ~145 (dd) | 1J(C3-F3) ≈ 245-255, 2J(C3-F2) ≈ 15-20, 2J(C3-F4) ≈ 15-20 |

| C-4 | ~148 (dd) | 1J(C4-F4) ≈ 250-260, 2J(C4-F3) ≈ 15-20 |

| C-5 | ~115 (d) | 3J(C5-F4) ≈ 5-10 |

| C-6 | ~120 (d) | 3J(C6-F2) ≈ 5-10 |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The multiplicity (e.g., d for doublet, dd for doublet of doublets) arises from coupling to fluorine atoms.

Principles of Spectral Interpretation

The predicted chemical shifts and coupling patterns for this compound are governed by several key principles of NMR spectroscopy:

-

Substituent Effects: The electron-donating amino group (-NH2) generally causes an upfield shift (lower ppm) for the ortho and para carbons and a smaller downfield shift (higher ppm) for the ipso and meta carbons relative to benzene. Conversely, the highly electronegative fluorine atoms induce significant downfield shifts, particularly for the directly attached carbons (C-2, C-3, and C-4). The interplay of these competing effects determines the final chemical shift of each carbon.

-

Carbon-Fluorine Coupling: A prominent feature in the 13C NMR spectrum of any fluorinated organic compound is the presence of through-bond J-coupling between carbon and fluorine nuclei.

-

One-bond coupling (¹JCF): This is the largest coupling, typically in the range of 240-260 Hz for sp² carbons, resulting in a large splitting of the signal for the carbon directly bonded to fluorine.

-

Two-bond coupling (²JCF): This coupling is smaller, generally between 10 and 25 Hz.

-

Three-bond coupling (³JCF): This is typically the smallest of the significant couplings, usually in the range of 5-10 Hz.

-

The predicted multiplicities in the table above are a direct consequence of these C-F couplings.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol for acquiring a high-quality 13C NMR spectrum for an aromatic amine like this compound is provided below.

Sample Preparation

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 100 MHz (for ¹³C) NMR spectrometer:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is crucial for quantitative analysis.

-

Spectral Width: 0 to 200 ppm. This range is sufficient to cover the chemical shifts of most organic compounds.

-

Reference: The solvent peak of CDCl₃ at 77.16 ppm is used as the internal reference.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for 13C NMR analysis.

Caption: Molecular structure of this compound.

Caption: A typical workflow for 13C NMR analysis.

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 2,3,4-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 2,3,4-trifluoroaniline. It is designed to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development who utilize fluorinated compounds.

Introduction to ¹⁹F NMR Spectroscopy of Fluorinated Aromatics

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, offering high sensitivity comparable to that of ¹H NMR. A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and enhances spectral resolution, even in complex molecules.[1]

In the context of drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds can significantly modulate a compound's metabolic stability, binding affinity, and bioavailability. Consequently, ¹⁹F NMR has become an indispensable tool for characterizing these fluorinated molecules, from simple building blocks like this compound to complex active pharmaceutical ingredients.

Hypothetical ¹⁹F NMR Spectral Data for this compound

Disclaimer: The following quantitative data is a realistic, hypothetical representation based on known chemical shift and coupling constant ranges for similar polysubstituted fluoroaromatic compounds. A definitive, citable source for the experimental ¹⁹F NMR data of this compound was not identified in the conducted literature search.

The ¹⁹F NMR spectrum of this compound is expected to exhibit three distinct resonances corresponding to the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the amino group and the neighboring fluorine atoms. The observed multiplicity of each signal arises from spin-spin coupling (J-coupling) with other fluorine nuclei.

Table 1: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

| F-2 | -142.5 | dd | JF2-F3 = 20.5, JF2-F4 = 2.5 |

| F-3 | -155.0 | dd | JF3-F2 = 20.5, JF3-F4 = 19.0 |

| F-4 | -130.8 | dd | JF4-F3 = 19.0, JF4-F2 = 2.5 |

Note: Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).

Interpretation of Spectral Data

The assignment of the fluorine signals is based on established trends in fluorinated benzene (B151609) derivatives. The ortho- and para-fluorines are typically more deshielded (downfield) compared to the meta-fluorine relative to the amino group. The magnitude of the coupling constants is indicative of the through-bond distance between the interacting nuclei. Ortho coupling (³JFF) is generally the largest, followed by meta coupling (⁴JFF), and then para coupling (⁵JFF).

Visualization of Spin-Spin Coupling

The coupling relationships between the fluorine atoms in this compound can be visualized as a signaling pathway, illustrating the interactions that give rise to the observed splitting patterns in the ¹⁹F NMR spectrum.

Experimental Protocol for ¹⁹F NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data. The following outlines a general methodology for the analysis of this compound.

5.1 Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and is chemically inert. Acetone-d₆ or chloroform-d (B32938) are common choices for anilines.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg/mL.

-

Internal Standard: For accurate chemical shift referencing, an internal or external standard can be used. A common external standard is trifluorotoluene (α,α,α-trifluorotoluene) in a sealed capillary, with a chemical shift of approximately -63.72 ppm.

5.2 NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Table 2: Recommended NMR Spectrometer Settings

| Parameter | Value |

| Spectrometer Frequency | 376 MHz (for ¹⁹F on a 400 MHz ¹H instrument) |

| Pulse Program | Standard one-pulse sequence |

| Spectral Width | ~200 ppm (centered around the expected signals) |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 16-64 (depending on concentration) |

| Temperature | 298 K |

5.3 Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal or external standard.

-

Peak Picking and Integration: Identify all peaks and integrate the corresponding signals. The integrals should be proportional to the number of fluorine atoms.

Experimental Workflow Visualization

The overall process from sample preparation to final data analysis can be represented in a clear workflow diagram.

Conclusion

This technical guide provides a framework for the ¹⁹F NMR analysis of this compound. While based on a hypothetical dataset, the principles of spectral interpretation, experimental design, and data processing are broadly applicable to a wide range of fluorinated aromatic compounds. For researchers and professionals in drug development, a thorough understanding of these techniques is essential for the accurate characterization and advancement of novel fluorinated molecules.

References

Mass Spectrometry of 2,3,4-Trifluoroaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroaniline (C₆H₄F₃N) is a halogenated aromatic amine with a molecular weight of approximately 147.10 g/mol .[1][2][3][4][5] Its trifluorinated structure makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the mass spectrometry of this compound, with a focus on its fragmentation patterns under electron ionization (EI), experimental protocols for its analysis, and a generalized workflow for its characterization.

Molecular and Spectrometric Data

The fundamental properties and key mass spectrometric data for this compound are summarized in the table below. The primary ionization technique discussed is Electron Ionization (EI), a common method for the analysis of volatile and semi-volatile organic compounds.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N | [1][2][4][5] |

| Molecular Weight | 147.0979 g/mol | [1][2][4] |

| CAS Registry Number | 3862-73-5 | [2][4][5] |

| Ionization Mode | Electron Ionization (EI) | [2] |

| Molecular Ion (M⁺) | m/z 147 | [3][5] |

| Major Fragment Ion | m/z 120 | [3][5] |

Electron Ionization Fragmentation Pathway

Under electron ionization, this compound undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification. The fragmentation process is initiated by the removal of an electron from the molecule, forming a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 147. The subsequent fragmentation of this molecular ion leads to the formation of various daughter ions.

The most prominent fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion. This is a common fragmentation pattern for aromatic amines. The loss of HCN (27 u) from the molecular ion at m/z 147 results in the formation of a highly abundant fragment ion at m/z 120.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a general protocol that can be adapted for its analysis.

Sample Preparation

-

Dissolution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is generally suitable for the separation of halogenated anilines.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

This protocol provides a starting point for the analysis of this compound. Optimization of the GC temperature program and other MS parameters may be necessary depending on the specific instrumentation and analytical requirements.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound, from sample reception to data interpretation, is illustrated in the following diagram.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry of this compound. The characteristic fragmentation pattern, dominated by the molecular ion at m/z 147 and a major fragment at m/z 120, allows for its confident identification. The provided experimental protocol and workflow offer a solid foundation for researchers and professionals working with this compound, ensuring accurate and reliable analytical results. As a key building block in various industries, a thorough understanding of its mass spectrometric properties is essential for its effective application and quality control.

References

- 1. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2,3,4-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amino group in 2,3,4-trifluoroaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of three fluorine atoms on the aromatic ring significantly modulates the electron density and, consequently, the chemical behavior of the amino group. This document details the electronic effects at play, the compound's basicity, and its reactivity in various key chemical transformations.

Electronic Properties and Basicity

The reactivity of the amino group in this compound is fundamentally governed by the strong electron-withdrawing nature of the fluorine substituents. This influence manifests through both inductive and resonance effects, leading to a significant reduction in the electron density on the nitrogen atom compared to aniline (B41778).

Inductive Effect: Fluorine is the most electronegative element, exerting a powerful through-sigma bond electron-withdrawing inductive effect (-I). The cumulative -I effect of the three fluorine atoms at the ortho, meta, and para positions relative to the amino group substantially decreases the electron density on the benzene (B151609) ring and, by extension, on the nitrogen atom of the amino group.

Resonance Effect: The amino group is a strong +M (mesomeric) or +R (resonance) group, capable of donating its lone pair of electrons to the aromatic pi-system. This electron donation is a key factor in the high reactivity of aniline in electrophilic aromatic substitution reactions.[2] However, the fluorine atoms, particularly at the ortho and para positions, also possess a +M effect due to their lone pairs, which opposes their strong -I effect. In the case of this compound, the interplay of these effects deactivates the ring towards electrophilic attack and reduces the nucleophilicity of the amino group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3862-73-5 | [4] |

| Molecular Formula | C₆H₄F₃N | [4] |

| Molecular Weight | 147.10 g/mol | [4] |

| Boiling Point | 92 °C at 48 mmHg | [5] |

| Density | 1.393 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.486 | [5] |

| pKa (predicted for 2,4,6-trifluoroaniline) | 1.87 ± 0.10 | [3] |

Reactivity of the Amino Group

The diminished nucleophilicity of the amino group in this compound influences its reactivity in several key chemical transformations.

N-Acylation

The amino group of this compound can undergo acylation to form the corresponding amide. Due to the reduced nucleophilicity, this reaction may require more forcing conditions (e.g., use of a more reactive acylating agent or a catalyst) compared to the acylation of aniline. A general approach involves the reaction with an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the liberated acid.

Table 2: Expected Reactivity in N-Acylation

| Reaction | Reagents | Expected Product | Notes |

| N-Acetylation | Acetic anhydride, pyridine (B92270) | N-(2,3,4-trifluorophenyl)acetamide | The reaction may be slower than with aniline. |

| N-Benzoylation | Benzoyl chloride, triethylamine (B128534) | N-(2,3,4-trifluorophenyl)benzamide | A non-nucleophilic base is typically used. |

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).[6] The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents onto the aromatic ring.[7]

The electron-withdrawing fluorine atoms can affect the stability of the diazonium salt. The general protocol for diazotization of aromatic amines should be followed, with careful temperature control being crucial.

Table 3: Diazotization and Sandmeyer-type Reactions

| Reaction | Reagents | Intermediate/Product | Notes |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2,3,4-trifluorobenzenediazonium chloride | Highly reactive intermediate. |

| Sandmeyer (Chlorination) | CuCl, HCl | 1-chloro-2,3,4-trifluorobenzene | Replaces the diazonium group with chlorine.[7] |

| Sandmeyer (Bromination) | CuBr, HBr | 1-bromo-2,3,4-trifluorobenzene | Replaces the diazonium group with bromine.[7] |

| Sandmeyer (Cyanation) | CuCN, KCN | 2,3,4-trifluorobenzonitrile | Replaces the diazonium group with a cyano group.[7] |

| Schiemann Reaction | HBF₄, heat | 1,2,3,4-tetrafluorobenzene (B1293379) | Replaces the diazonium group with fluorine. |

Reactivity of the Aromatic Ring

The interplay between the activating amino group and the deactivating fluorine substituents governs the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the this compound ring.

Electrophilic Aromatic Substitution (SEAr)

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution.[2] Conversely, the fluorine atoms are deactivating due to their strong inductive effect, but are also ortho-, para-directing due to their resonance effect.[8] In this compound, the net effect is a deactivated ring compared to aniline.

The regioselectivity of SEAr on this compound is complex. The directing effects of the amino group and the three fluorine atoms will determine the position of the incoming electrophile. The amino group strongly directs to the positions ortho and para to it (C5 and C6). The fluorine at C2 directs to C3 (already substituted) and C5. The fluorine at C3 directs to C2 and C4 (both substituted) and C6. The fluorine at C4 directs to C3 and C5. Based on a qualitative assessment, the C5 and C6 positions are the most likely sites for electrophilic attack, with the C5 position being sterically less hindered. To control the reaction and avoid oxidation of the amino group, it is often protected via acylation prior to electrophilic substitution.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

| Nitration | NO₂⁺ | 5-nitro-2,3,4-trifluoroaniline and/or 6-nitro-2,3,4-trifluoroaniline | Other isomers |

| Bromination | Br⁺ | 5-bromo-2,3,4-trifluoroaniline and/or 6-bromo-2,3,4-trifluoroaniline | Other isomers |

| Sulfonation | SO₃ | 5-amino-2,3,6-trifluorobenzenesulfonic acid and/or 4-amino-2,5,6-trifluorobenzenesulfonic acid | Other isomers |

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally undergo nucleophilic substitution only when strongly activated by electron-withdrawing groups.[9] While the fluorine atoms in this compound are electron-withdrawing, the presence of the electron-donating amino group makes nucleophilic aromatic substitution on the ring itself unlikely under standard conditions. However, the fluorine atoms can be displaced in a related compound, 1,2,3,4-tetrafluorobenzene, by nucleophiles like ammonia (B1221849) to synthesize this compound itself.[10]

Experimental Protocols

The following are general experimental protocols that can be adapted for reactions involving this compound. Researchers should optimize these conditions for their specific applications.

Synthesis of this compound

A patented method describes the synthesis of this compound from 1,2,3,4-tetrafluorobenzene with high yield.[11]

-

Reaction: Nucleophilic aromatic substitution.

-

Reactants: 1,2,3,4-tetrafluorobenzene, liquid ammonia, a solvent (e.g., triethylamine or propylene (B89431) glycol), and a copper catalyst.

-

Procedure:

-

In an autoclave, charge 1,2,3,4-tetrafluorobenzene, the solvent, and the copper catalyst.

-

Cool the mixture to below 15 °C and purge with nitrogen.

-

Introduce a measured amount of liquid ammonia.

-

Heat the sealed autoclave to 182-245 °C for 38-70 hours.

-

After the reaction, cool the autoclave to 20 °C and vent any excess pressure.

-

Add a solution of sodium hydroxide (B78521) and stir to separate the layers.

-

The organic layer is then processed (e.g., by distillation) to obtain the this compound product.

-

-

Reported Yield: Up to 91%.[11]

General Protocol for N-Acetylation of this compound

This protocol is a general procedure for the acetylation of anilines and can be adapted for this compound.

-

Reaction: N-Acetylation.

-

Reactants: this compound, acetic anhydride, and a base (e.g., pyridine or triethylamine).

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1-1.5 equivalents) to the cooled solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-(2,3,4-trifluorophenyl)acetamide.

-

Purify the product by recrystallization or column chromatography.

-

General Protocol for Diazotization of this compound

This is a standard procedure for the formation of an arenediazonium salt.

-

Reaction: Diazotization.

-

Reactants: this compound, sodium nitrite (NaNO₂), and a strong mineral acid (e.g., HCl).

-

Procedure:

-

In a flask, dissolve or suspend this compound (1 equivalent) in an aqueous solution of the strong acid (e.g., 3M HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1-1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline salt suspension, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.

-

The resulting solution of 2,3,4-trifluorobenzenediazonium chloride should be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

-

Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows discussed in this guide.

Caption: General pathway for electrophilic aromatic substitution on this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. 2,4,6-Trifluoroaniline | 363-81-5 [chemicalbook.com]

- 4. This compound | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 3862-73-5 [sigmaaldrich.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. ijrar.org [ijrar.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. 2,3,5-Trifluoroaniline | 363-80-4 | Benchchem [benchchem.com]

- 11. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

2,3,4-Trifluoroaniline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2,3,4-trifluoroaniline, a key fluorinated building block in modern medicinal chemistry and materials science. Its unique trifluorinated substitution pattern imparts desirable physicochemical properties to target molecules, making it a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Spectroscopic Data

This compound is a pale yellow to purple liquid at room temperature.[1] Its key physical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3862-73-5 | [2][3] |

| Molecular Formula | C₆H₄F₃N | [2] |

| Molecular Weight | 147.10 g/mol | [2] |

| Appearance | Pale yellow to purple liquid | [1] |

| Boiling Point | 92 °C at 48 mmHg | [3] |

| Density | 1.393 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.486 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | Spectral data available, detailed shifts and couplings require database access. | [2][4] |

| ¹³C NMR | Spectral data available, detailed shifts require database access. | [2] |

| ¹⁹F NMR | Spectral data available, detailed shifts require database access. | [2] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 147. Other fragmentation data available on NIST WebBook. | [5] |

| Infrared (IR) | IR spectra available on PubChem. | [2] |

Synthesis of this compound

A common industrial synthesis of this compound involves the high-pressure amination of 1,2,3,4-tetrafluorobenzene (B1293379). This method is advantageous due to its simplicity and high yield.

Experimental Protocol: Synthesis from 1,2,3,4-Tetrafluorobenzene

This protocol is based on a patented industrial method and should be performed in a specialized high-pressure reactor by trained personnel.

Materials:

-

1,2,3,4-Tetrafluorobenzene

-

Solvent (e.g., Triethylamine or Propylene Glycol)

-

Catalyst (e.g., Copper powder)

-

Liquid Ammonia (B1221849)

-

Nitrogen gas

-

Liquid Caustic Soda

Procedure:

-

In a high-pressure autoclave, charge 1,2,3,4-tetrafluorobenzene, the chosen solvent, and the catalyst. The molar ratio of 1,2,3,4-tetrafluorobenzene to solvent to liquid ammonia to catalyst is typically in the range of 1:2-20:0.8-20:0.001-1.[6]

-

Cool the autoclave to below 15 °C.[6]

-

Purge the autoclave with nitrogen gas to remove air.[6]

-

Introduce a measured amount of liquefied ammonia into the sealed autoclave.[6]

-

Heat the reaction mixture to a temperature between 182-245 °C and maintain for 38-70 hours with stirring.[6]

-

After the reaction is complete, cool the autoclave to 20 °C.[6]

-

Carefully vent the excess ammonia.[6]

-

Add liquid caustic soda to the reaction mixture and stir to facilitate phase separation.[6]

-

Separate the organic layer, which contains the product.

-

The crude product is then purified by distillation under reduced pressure to yield this compound with a reported yield of up to 91%.[6]

Applications in Drug Discovery: Synthesis of Fluoroquinolone Antibiotics

This compound is a critical starting material for the synthesis of several potent fluoroquinolone antibiotics, including lomefloxacin, norfloxacin, and levofloxacin. The core of these antibacterial agents is a quinolone ring system, which is typically constructed via the Gould-Jacobs reaction.

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.

Experimental Workflow: Synthesis of a Fluoroquinolone Core

The following workflow outlines the key steps in the synthesis of a fluoroquinolone core from this compound, based on the Gould-Jacobs reaction.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 3862-73-5 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

The Versatile Role of 2,3,4-Trifluoroaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroaniline, a halogenated aromatic amine, has emerged as a critical building block in medicinal chemistry. Its unique trifluorinated structure imparts desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These attributes make it a valuable scaffold for the development of novel therapeutic agents across various disease areas. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, with a focus on fluoroquinolone antibiotics. We will delve into the synthetic pathways, present quantitative biological data, and provide detailed experimental protocols for key reactions.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of pharmaceuticals with enhanced biological activity and stability[1][2]. The presence of three fluorine atoms on the aniline (B41778) ring significantly influences the electronic properties and lipophilicity of the resulting compounds, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

Fluoroquinolone Antibiotics

A significant application of this compound is in the synthesis of potent fluoroquinolone antibiotics, including lomefloxacin, norfloxacin, levofloxacin, and ofloxacin[3]. These broad-spectrum antibacterial agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The trifluoro-substituted phenyl moiety derived from this compound is a crucial component of the quinolone core, contributing to the antibacterial efficacy of these drugs.

Synthesis of the Fluoroquinolone Core

The synthesis of the core structure of many fluoroquinolone antibiotics initiates with the reaction of this compound with diethyl ethoxymethylenemalonate (EMME). This reaction is a critical first step in building the quinolone ring system.

Experimental Workflow: Synthesis of the Quinolone Core

Caption: General synthetic pathway for the fluoroquinolone core from this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2,3,4-trifluoroanilino)methylenemalonate

A mixture of this compound (1 mole) and diethyl ethoxymethylenemalonate (1 mole) is heated at 100-110°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from ethanol (B145695) to yield diethyl 2-(2,3,4-trifluoroanilino)methylenemalonate[4].

Step 2: Synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Diethyl 2-(2,3,4-trifluoroanilino)methylenemalonate is added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250°C for 30 minutes. Upon cooling, the cyclized product precipitates and is collected by filtration.

Step 3: Synthesis of Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

To a solution of ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a suitable solvent like DMF, an excess of a base such as potassium carbonate is added, followed by the addition of an alkylating agent (e.g., ethyl iodide). The mixture is stirred at an elevated temperature until the reaction is complete.

Step 4: Synthesis of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The ethyl ester from the previous step is hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide), followed by neutralization to precipitate the final carboxylic acid core.

Antimicrobial Activity of Fluoroquinolones

The fluoroquinolones derived from this compound exhibit broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Lomefloxacin against various bacterial strains.

| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterobacteriaceae | ≤0.03 - 2 | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 0.25 - >128 | 2 | 8 |

| Staphylococcus aureus (Methicillin-susceptible) | 0.12 - 4 | 0.5 | 1 |

| Staphylococcus aureus (Methicillin-resistant) | 0.25 - 8 | 2 | 4 |

| Enterococcus faecalis | 0.5 - 16 | 2 | 8 |

Data compiled from multiple sources.

Table 2: Minimum Inhibitory Concentration (MIC) of Norfloxacin against various bacterial strains.

| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.03 - 1 | 0.06 | 0.12 |

| Klebsiella pneumoniae | ≤0.03 - 8 | 0.12 | 0.5 |

| Pseudomonas aeruginosa | 0.25 - 32 | 1 | 4 |

| Staphylococcus aureus | 0.12 - 8 | 0.5 | 2 |

| Enterococcus faecalis | 0.5 - 16 | 2 | 8 |

Data compiled from multiple sources.

Table 3: Minimum Inhibitory Concentration (MIC) of Ofloxacin and Levofloxacin against various bacterial strains.

| Bacterial Strain | Ofloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) |

| Escherichia coli | 0.25 | 0.12 |

| Klebsiella pneumoniae | 0.5 | 0.25 |

| Pseudomonas aeruginosa | 8 | 4 |

| Staphylococcus aureus (Methicillin-susceptible) | 1 | 0.5 |

| Streptococcus pneumoniae | 2 | 1 |

Data compiled from multiple sources.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by forming a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV. This complex stalls the replication fork, leading to double-strand DNA breaks and ultimately cell death.

Signaling Pathway: Fluoroquinolone Mechanism of Action

Caption: Mechanism of action of fluoroquinolone antibiotics.

Potential in Other Therapeutic Areas

While the most well-documented application of this compound is in the synthesis of fluoroquinolones, its unique properties suggest potential for its use as a scaffold in other areas of medicinal chemistry. The trifluoromethyl group is a common motif in many kinase inhibitors, and the aniline scaffold is prevalent in modulators of G protein-coupled receptors (GPCRs). However, current literature does not provide extensive evidence for the specific use of the 2,3,4-trifluoro isomer in these target classes, with other isomers often being preferred. Further research into the synthesis and biological evaluation of novel this compound derivatives could unveil new therapeutic opportunities.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, with its most prominent role being in the synthesis of potent fluoroquinolone antibiotics. The trifluorinated phenyl ring it provides is crucial for the antibacterial activity of these drugs. This guide has outlined the synthetic pathways to the core fluoroquinolone structure starting from this compound, presented key quantitative data on the antimicrobial efficacy of the resulting drugs, and provided a framework for the experimental protocols involved. While its application in other therapeutic areas is less established, the desirable properties it imparts on molecules suggest that further exploration of this compound derivatives is a promising avenue for future drug discovery efforts.

References

Unveiling 2,3,4-Trifluoroaniline: A Journey Through its Discovery and Chemical Landscape

For Immediate Release

This technical guide delves into the discovery and history of 2,3,4-trifluoroaniline, a key building block in the synthesis of advanced pharmaceuticals and materials. Catering to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its seminal synthesis, physicochemical properties, and the experimental protocols that defined its emergence in the field of fluorine chemistry.

The story of this compound is intrinsically linked to the pioneering work on aromatic fluorine compounds. While a definitive, singular "discovery" paper for this specific isomer is not readily apparent in early literature, its synthesis and characterization are rooted in the broader exploration of polyfluorinated aromatic compounds. The Beilstein Registry Number 3245609 serves as a key identifier, pointing to its inclusion in the comprehensive Beilstein database of organic compounds, which historically cataloged novel chemical entities as they were synthesized and reported.

Early methods for the introduction of fluorine into aromatic rings, such as the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, and halogen exchange reactions, laid the groundwork for the synthesis of a wide array of fluorinated anilines. These foundational techniques were instrumental in accessing novel substitution patterns on the benzene (B151609) ring, including the 2,3,4-trifluoro arrangement.

Physicochemical Properties

The introduction of three fluorine atoms onto the aniline (B41778) scaffold imparts unique electronic and physical properties to the molecule. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃N | |

| Molecular Weight | 147.10 g/mol | |

| CAS Number | 3862-73-5 | |

| Beilstein Registry Number | 3245609 | |

| Appearance | Pale yellow to purple liquid | |

| Boiling Point | 92 °C at 48 mmHg | |

| Density | 1.41 g/mL (lit.) | |

| Refractive Index (n20/D) | 1.49 (lit.) |

Foundational Synthetic Approaches

While modern synthetic methods offer streamlined access to this compound, understanding the historical context of its preparation provides valuable insight into the evolution of organofluorine chemistry. The early syntheses of polyfluorinated anilines often involved multi-step processes, beginning with the nitration of a corresponding fluorinated benzene derivative, followed by reduction of the nitro group to an amine.

A plausible historical synthetic pathway to this compound would have likely involved a sequence analogous to the following logical progression:

Caption: A logical workflow for the historical synthesis of this compound.

Modern Experimental Protocols

Current synthetic strategies often employ more direct and efficient routes. One such method, detailed in recent patent literature, utilizes a nucleophilic aromatic substitution reaction on a tetrafluorobenzene precursor.

Example Modern Synthesis Protocol

Reaction: Synthesis of this compound from 1,2,3,4-Tetrafluorobenzene (B1293379).

Materials:

-

1,2,3,4-Tetrafluorobenzene

-

Anhydrous ammonia (B1221849) (liquefied)

-

Solvent (e.g., an appropriate organic solvent)

-

Catalyst (optional, may be used to facilitate the reaction)

Procedure:

-

A high-pressure autoclave is charged with 1,2,3,4-tetrafluorobenzene and the chosen solvent.

-

The reactor is sealed and cooled.

-

Liquefied anhydrous ammonia is introduced into the autoclave.

-

The reaction mixture is heated to a specified temperature and maintained under pressure for a set duration.

-

Upon completion, the reactor is cooled, and the excess ammonia is vented.

-

The crude product is worked up, which may involve neutralization, extraction, and distillation to isolate and purify the this compound.

This modern approach offers a more direct route to the target molecule, bypassing the need for nitration and reduction steps.

The following diagram illustrates the workflow for this contemporary synthetic method:

Caption: A modern experimental workflow for the synthesis of this compound.

The discovery and subsequent development of synthetic routes to this compound have been pivotal for the advancement of medicinal chemistry and materials science. Its unique trifluorinated structure serves as a valuable synthon, enabling the creation of novel molecules with enhanced biological activity and material properties. Continued research into the applications of this versatile intermediate promises to unlock new frontiers in drug discovery and technological innovation.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4-Trifluoroaniline from 1,2,3,4-Tetrafluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3,4-Trifluoroaniline is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] Its applications include the preparation of fluoroquinolone antibacterial drugs such as lomefloxacin, norfloxacin, levofloxacin, and ofloxacin.[2] This document provides detailed protocols for the synthesis of this compound from 1,2,3,4-tetrafluorobenzene (B1293379) via nucleophilic aromatic substitution. The described method involves the direct amination of 1,2,3,4-tetrafluorobenzene using liquefied ammonia (B1221849) at elevated temperatures and pressures. This process is known for its simplicity and high product yield.[1][2]

Reaction Principle:

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-poor aromatic ring of 1,2,3,4-tetrafluorobenzene is attacked by the nucleophilic ammonia. The presence of multiple fluorine atoms activates the benzene (B151609) ring towards nucleophilic attack. The reaction results in the substitution of a fluorine atom with an amino group to yield this compound.

Quantitative Data Summary:

The following table summarizes the key quantitative data from a representative synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 1,2,3,4-Tetrafluorobenzene | [1][2] |

| Reagent | Liquefied Ammonia | [1][2] |

| Solvent | Propylene (B89431) Glycol | [1][2] |

| Catalyst | Copper Powder | [1][2] |

| Molar Ratio (Substrate:Solvent:Ammonia:Catalyst) | 1 : 4.98 : 1.06 : 0.03 | Calculated from[1][2] |

| Reaction Temperature | 220 °C | [1][2] |

| Reaction Time | 48 hours | [1][2] |

| Product Yield | up to 91% | [1][2] |

| Product Purity | >99.5% | [2] |

| Product Appearance | Light yellow transparent liquid | [2] |

| Boiling Point | 92 °C (at 6.4 kPa) | [2] |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on the methods described in patents CN103497111A and CN104961638A.[1][2]

Materials and Equipment:

-

High-pressure autoclave with stirring and temperature control

-

1,2,3,4-Tetrafluorobenzene (Substrate)

-

Propylene Glycol (Solvent)

-

Copper Powder (Catalyst)

-

Liquefied Ammonia

-

Nitrogen gas

-

Liquid Caustic Soda (e.g., Sodium Hydroxide solution)

-

Standard laboratory glassware for work-up and distillation

-

Vacuum distillation apparatus

Procedure:

-

Charging the Autoclave:

-

Inerting and Cooling:

-

Addition of Ammonia:

-

Reaction:

-

Work-up:

-

Purification:

Safety Precautions:

-

This reaction should be carried out by trained personnel in a well-ventilated area, preferably a fume hood.

-

The use of a high-pressure autoclave requires appropriate safety measures and adherence to the manufacturer's operating instructions.

-

Handle liquefied ammonia with extreme care as it is a corrosive and toxic substance.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Chemical Reaction Pathway:

References

Application Notes: 2,3,4-Trifluoroaniline as a Key Intermediate in Ofloxacin Synthesis

Application Notes and Protocols: Synthesis of Fluoroquinolone Antibiotics Utilizing 2,3,4-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroaniline is a critical fluorinated aromatic building block in the synthesis of numerous pharmaceuticals, most notably a class of potent broad-spectrum antibiotics known as fluoroquinolones.[1][2] Its trifluorinated structure is integral to the formation of the core quinolone ring system and contributes to the enhanced biological activity and favorable pharmacokinetic properties of the final active pharmaceutical ingredient (API).[2] This document provides detailed application notes and experimental protocols for the multi-step synthesis of a representative fluoroquinolone antibiotic, Lomefloxacin, starting from this compound. The methodologies are based on the well-established Gould-Jacobs reaction for the formation of the quinolone core, followed by subsequent functionalization steps.[3]

Synthetic Pathway Overview

The synthesis of Lomefloxacin from this compound is a sequential process that involves several key transformations:

-

Condensation: The initial step involves the reaction of this compound with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate undergoes intramolecular cyclization at high temperature to construct the foundational quinolone ring system.

-

N-Alkylation: An ethyl group is introduced at the N-1 position of the quinolone ring.

-

Ester Hydrolysis: The ethyl ester at the C-3 position is hydrolyzed to the corresponding carboxylic acid, a crucial functional group for the antibacterial activity of fluoroquinolones.

-

Nucleophilic Aromatic Substitution (SNAr): The final step involves the substitution of the fluorine atom at the C-7 position with 3-methylpiperazine to yield Lomefloxacin.

Experimental Protocols

The following protocols are representative procedures for the synthesis of Lomefloxacin from this compound.

Step 1: Synthesis of Diethyl 2-(((2,3,4-trifluorophenyl)amino)methylene)malonate (Intermediate 1)

This step involves the condensation of this compound with diethyl ethoxymethylenemalonate (EMME).

Materials:

-

This compound

-

Diethyl ethoxymethylenemalonate (EMME)

-

Ethanol (B145695) (optional, as solvent)

-

Round-bottom flask

-

Stirrer and heating mantle

Procedure:

-

In a round-bottom flask, mix equimolar amounts of this compound and diethyl ethoxymethylenemalonate.

-

The reaction can be performed neat or in a solvent such as ethanol.

-

Heat the mixture to a temperature between 100-145°C with stirring.[4]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, if performed neat, the crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)

This step involves the thermal cyclization of the enamine intermediate to form the quinolone core.

Materials:

-

Diethyl 2-(((2,3,4-trifluorophenyl)amino)methylene)malonate (Intermediate 1)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Reaction vessel suitable for high temperatures

-

Stirrer and heating mantle

Procedure:

-

In a suitable reaction vessel, heat a high-boiling point solvent such as Dowtherm A to reflux (approximately 250-260°C).

-

Slowly add a solution of Intermediate 1 in a minimal amount of the same solvent to the refluxing solvent.

-

Maintain the reflux for 1-2 hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the resulting precipitate and wash with a suitable solvent (e.g., hexane (B92381) or diethyl ether) to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a solvent like ethanol or DMF.

Step 3: Synthesis of Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 3)

This step involves the N-ethylation of the quinolone core.

Materials:

-

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)

-

Ethyl iodide or diethyl sulfate

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with a nitrogen inlet

-

Stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 2 in anhydrous DMF.

-

Add a base such as anhydrous potassium carbonate (1.5-2.0 equivalents).

-

To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.2-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50-70°C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Step 4: Synthesis of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 4)

This step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 3)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Stirrer and heating mantle

Procedure:

-

Suspend Intermediate 3 in a mixture of ethanol and water.

-